molecular formula C14H22N6O4 B1250232 8-Butylaminoadenosine CAS No. 65456-84-0

8-Butylaminoadenosine

Cat. No.: B1250232
CAS No.: 65456-84-0
M. Wt: 338.36 g/mol
InChI Key: OQQOFNMNLZCUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Butylaminoadenosine: is a chemical compound with the molecular formula C14H22N6O4 and a molecular weight of 338.36 g/mol . It is a derivative of adenosine, where the hydrogen atom at the 8th position of the adenine ring is replaced by a butylamino group. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylaminoadenosine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: 8-Butylaminoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Butylaminoadenosine involves its interaction with adenosine receptors in the body. Adenosine receptors are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By binding to these receptors, this compound can modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets and can lead to different therapeutic potentials compared to other adenosine derivatives .

Properties

CAS No.

65456-84-0

Molecular Formula

C14H22N6O4

Molecular Weight

338.36 g/mol

IUPAC Name

2-[6-amino-8-(butylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H22N6O4/c1-2-3-4-16-14-19-8-11(15)17-6-18-12(8)20(14)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,2-5H2,1H3,(H,16,19)(H2,15,17,18)

InChI Key

OQQOFNMNLZCUPG-UHFFFAOYSA-N

Isomeric SMILES

CCCCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES

CCCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Canonical SMILES

CCCCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Synonyms

8-butylaminoadenosine
BAA-8BN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.